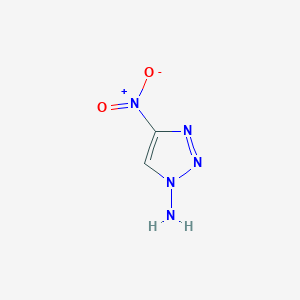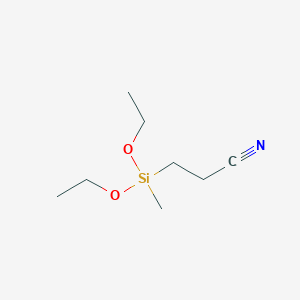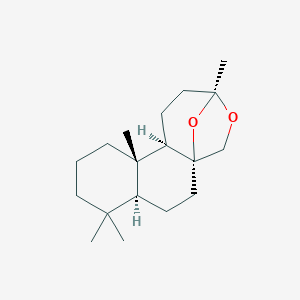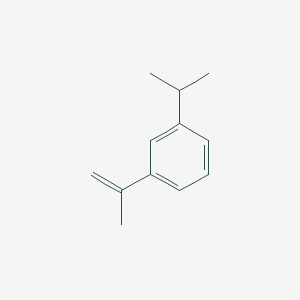
4-Nitroisoxazole
Vue d'ensemble
Description
4-Nitroisoxazole is a type of isoxazole, which is a five-membered heterocyclic compound containing oxygen next to a nitrogen heteroatom with three regular sp2 carbon atoms . Isoxazoles, including 4-Nitroisoxazole, are known for their synthetic availability, special chemical and biological properties, and widespread practical use .
Synthesis Analysis
Isoxazoles can be synthesized through various methods. One of the main methods is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . In a specific example, 3,5-dimethyl-4-nitroisoxazole was used in the synthesis of methylene bis-isoxazolo .
Molecular Structure Analysis
The structure of a complex formed by the reaction of 3,5-dimethyl-4-nitroisoxazole with K2PtCl4 was characterized by elemental analysis, ESI MS spectrometry, 1H NMR, and far-IR spectroscopy . The structure of the trans complex was additionally confirmed by X-ray diffraction .
Chemical Reactions Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . Isoxazolines, 4,5-dihydroisoxazoles, are easily formed as a result of the 1,3-dipolar cycloaddition of nitrile oxides to alkenes .
Applications De Recherche Scientifique
Medicinal Chemistry
Isoxazoles, including 4-Nitroisoxazole, are biologically active compounds used in medicinal chemistry . They possess various types of biological activity such as antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic .
Drug Discovery
The isoxazole scaffold is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds, including 4-Nitroisoxazole, show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Synthesis of New Compounds
The presence of the labile N–O bond in the isoxazole ring, including 4-Nitroisoxazole, allows for the synthesis of various 1,3-bifunctional derivatives of carbonyl compounds . This makes isoxazoles especially synthetically useful .
[3+2] Cycloaddition Reactions
4-Nitroisoxazole and its hydrogenated analogs can be synthesized via [3+2] cycloaddition reactions . These reactions are realized at room temperature with high or full selectivity .
Preparation of Bioactive Compounds
The nitro group at the heterocyclic ring of 4-Nitroisoxazole stimulates bioactive functions . This creates a wide range of potential possibilities for further functionalization .
Construction of Isoxazole Ring
Two main reactions leading to the construction of the isoxazole ring, including 4-Nitroisoxazole, are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-nitro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O3/c6-5(7)3-1-4-8-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLMLGQOFWRRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462533 | |
| Record name | 4-NITROISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroisoxazole | |
CAS RN |
1121-13-7 | |
| Record name | 4-NITROISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for 4-nitroisoxazole?
A1: While the provided research focuses on derivatives rather than the unsubstituted 4-nitroisoxazole, we can extrapolate the information. 4-Nitroisoxazole has a molecular formula of C3H2N2O3 and a molecular weight of 114.06 g/mol. Key spectroscopic data would include characteristic peaks in 1H and 13C NMR, as well as IR absorptions for the nitro group and the isoxazole ring.
Q2: How does the electron-withdrawing nature of the nitro group influence the reactivity of 4-nitroisoxazole?
A2: The nitro group, being strongly electron-withdrawing, significantly enhances the electrophilicity of the isoxazole ring. This effect renders the 5-position particularly susceptible to nucleophilic attack [, ]. This activation is key to many synthetic transformations, including vinylogous reactions [, , ].
Q3: What are some of the common synthetic routes to access 4-nitroisoxazoles?
A3: Several approaches have been explored, including:
- Classical heterocyclization: This method involves reacting nitro-substituted compounds [, ] or α-nitro ketones and their oximes [].
- Nitration of isoxazoles: Direct nitration can be achieved, but regioselectivity might be a concern depending on the substitution pattern of the starting isoxazole [].
- Cycloaddition reactions: Nitrile oxides can undergo 1,3-dipolar cycloadditions with acetylene derivatives to yield 4-nitroisoxazoles [].
- Transformation of other heterocycles: Interestingly, 4-nitroisoxazole can be prepared from 1,4-dinitropyrazole via a ring transformation reaction with hydroxylamine [].
Q4: 3,5-Dimethyl-4-nitroisoxazole is a frequently encountered starting material in the synthesis of more complex isoxazole derivatives. What makes it a versatile building block?
A4: 3,5-Dimethyl-4-nitroisoxazole offers a convenient entry point for further functionalization due to the following reasons:
- Selective Reactivity: The methyl groups, particularly at the 5-position, are activated towards reactions like styrylation [, ]. This selectivity stems from the combined electron-withdrawing effects of the nitro group and the isoxazole ring.
- Synthetic Handle: The nitro group can be transformed into other functional groups, expanding the synthetic possibilities [, ].
Q5: Can you elaborate on the use of 4-nitroisoxazoles in vinylogous reactions?
A5: Vinylogous reactions exploit the extended conjugation in 4-nitroisoxazoles, allowing them to react as vinylogous nucleophiles [, , , ] or vinylogous electrophiles [, , ]. This versatility enables the creation of new C-C bonds at the α-position of the isoxazole ring, generating valuable chiral building blocks [, , , , , ].
Q6: 4-Nitroisoxazoles have been explored as cinnamate equivalents in organic synthesis. How does the isoxazole ring contribute to this analogy?
A6: Similar to cinnamates, the 4-nitroisoxazole unit can act as a Michael acceptor []. Upon ring-opening in the presence of base, the isoxazole core can be transformed into a carboxylic acid, mirroring the reactivity of cinnamates []. This strategy provides an alternative approach to access valuable carboxylic acid derivatives.
Q7: While limited information is available on the direct biological activity of 4-nitroisoxazole itself, its derivatives show promise in various therapeutic areas. Can you elaborate?
A7: Yes, 4-nitroisoxazole derivatives have demonstrated potential in the following areas:
- Antiviral Activity: Some derivatives display promising anti-herpes simplex virus (HSV-1) activity [].
- Anticancer Activity: Platinum(II) complexes incorporating 4-nitroisoxazole ligands have shown enhanced cytotoxicity against several cancer cell lines compared to cisplatin [].
- Ectoparasiticides: Difluoromethylated isoxazolines, structurally related to the commercial ectoparasiticide fluralaner, hold potential as novel drug candidates in this field [].
Q8: Have any studies explored the structure-activity relationship (SAR) of 4-nitroisoxazole derivatives?
A8: While the provided research mainly focuses on synthetic methodology, certain SAR trends can be observed:
- Substitution at the 3- and 5-positions: The nature and size of substituents at these positions influence the reactivity and biological activity of the isoxazole ring [, , ].
- Nature of the substituents: Introducing specific groups, such as trifluoromethyl or aryl moieties, can modulate the electronic properties and lipophilicity, impacting the pharmacological profile [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



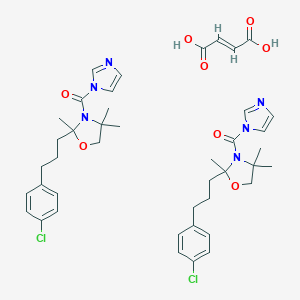
![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)
